2-Chloro-3,6-difluorobenZylZinc bromide
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Overview
Description
2-Chloro-3,6-difluorobenzylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3,6-difluorobenzylzinc bromide typically involves the reaction of 2-chloro-3,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes like the Negishi coupling. This reaction involves the transfer of the benzyl group from zinc to a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts and various electrophiles. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity .
Major Products:
Scientific Research Applications
2-Chloro-3,6-difluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of biologically active compounds, natural product core structures, and reactive intermediates. Its applications span across chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2-chloro-3,6-difluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the benzyl group is transferred from zinc to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds:
- 2-Chloro-6-fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness: Compared to similar compounds, 2-chloro-3,6-difluorobenzylzinc bromide offers unique reactivity due to the presence of both chlorine and fluorine substituents. These substituents can influence the electronic properties of the benzyl group, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H4BrClF2Zn |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1,4-difluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4ClF2.BrH.Zn/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
RPDSRXHCAIYVTE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Zn+]Br |
Origin of Product |
United States |
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